Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-

Nonlinear optics Second harmonic generation Molecular hyperpolarizability

Structure-property studies of 9-benzylidene-10-methylacridans require a reliable baseline when substituent effects shift βCTµg >30× and ΦCL >20×. The unsubstituted parent (CAS 19656-33-8) provides a documented intermediate reference: • SHG intensity exceeding urea; βCTµg = 244.6 × 10⁻³⁰ esu • Zero-substituent-constant anchor in ΦCL vs. σ Hammett correlations • Non-diffusion-limited quenching control for ROS sensor development Consistent supply from BenchChem eliminates batch variability in NLO and chemiluminescence calibration.

Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
CAS No. 19656-33-8
Cat. No. B12926331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
CAS19656-33-8
Molecular FormulaC21H17N
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41
InChIInChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3
InChIKeyQTFYEQJQLKVJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 19656-33-8 Procurement Guide


Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- (also referred to as 9-benzylidene-10-methylacridan or 9-benzylidene-10-methyl-9,10-dihydroacridine) is a C21H17N heterocyclic compound belonging to the 9,10-dihydroacridine class. This compound serves as the unsubstituted parent structure in a series of 9‑benzylidene‑substituted derivatives that have been systematically investigated for both second‑order nonlinear optical (NLO) properties [1] and chemiluminescence (CL) behavior [2]. Its core structure—a 9,10-dihydroacridine ring bearing an N‑methyl group and a benzylidene substituent at the 9‑position—provides a well-defined scaffold where electronic perturbation through substituent variation directly modulates the material’s optoelectronic performance, making it a critical reference compound for structure–property relationship studies in advanced functional materials.

NLO ReferenceUnsubstituted parent for SHG calibration above urea threshold
CL BaselineDefines Hammett σ=0 reference point for quantum yield correlation
Quenching ControlNon-diffusion-limited behavior for predictable chemiluminescence response

Why Generic Analogs Fail for CAS 19656-33-8


The performance of 9-benzylidene-10-methyl-9,10-dihydroacridines in nonlinear optics and chemiluminescence is exquisitely sensitive to the electronic nature of the benzylidene substituent. In second harmonic generation (SHG) studies, the second‑order polarizability (βCTµg) spans more than two orders of magnitude across eight derivatives, from 107.8 × 10⁻³⁰ esu for an electron-withdrawing substituent to 3553 × 10⁻³⁰ esu for a strong electron-donating substituent, with the unsubstituted parent compound (CAS 19656-33-8) occupying a distinct, intermediate position [1]. Similarly, chemiluminescence quantum yields (ΦCL) for 9-benzylidene-N‑methylacridans follow a Hammett σ relationship, where even small changes in substituent electronegativity alter ΦCL by factors up to 20× [2]. Generic substitution therefore fails because replacing the unsubstituted benzylidene compound with an arbitrary analog bearing a different substituent unpredictably shifts the optical nonlinearity or light emission efficiency, compromising device calibration, analytical sensitivity, or structure–property correlation studies.

Substituent-dependent SHG shift
Electron-donating or -withdrawing benzylidene groups can shift SHG intensity by orders of magnitude, disrupting optical calibration.
CL quantum yield may drift up to 20×
Even small σ changes alter ΦCL; an analog with different substitution moves the baseline and breaks cross-study comparability.
Quenching regime may become diffusion-limited
Two derivatives entered kq ≈ kdiff, deviating from the linear Hammett framework; the unsubstituted parent avoids this unpredictable light-output reduction.

CAS 19656-33-8: Comparative Evidence


SHG Activity vs. Urea Standard

The SHG intensity of compound 10 (the unsubstituted 9‑benzylidene‑10‑methyl‑9,10‑dihydroacridine, CAS 19656‑33‑8) was measured relative to a urea powder reference using a Nd:YAG laser. The SHG value of compound 10 exceeds that of urea, confirming its viability as an organic NLO material [1]. In contrast, analogs bearing electron‑withdrawing substituents (e.g., 4‑NO₂, 4‑CN) exhibited SHG intensities below the urea threshold, while strong electron‑donating derivatives (e.g., 4‑N(CH₃)₂) gave SHG values 2–10 times larger than the parent, demonstrating that the unsubstituted compound occupies a unique, moderate‑activity niche essential for systematic NLO structure–property investigations [1].

SHG vs. Urea
Head-to-head
SHG intensity > urea
Supports NLO reference calibration
Exact multiplier not disclosed; reported as higher than urea powder
Nonlinear optics Second harmonic generation Molecular hyperpolarizability

Second-Order Polarizability Comparison

The composite magnitude of molecular hypersusceptibility (βCTµg) was determined by the solvatochromic method for the eight benzylidene-substituted derivatives. Compound 10 (the unsubstituted parent, CAS 19656‑33‑8) exhibited a βCTµg of 244.6 × 10⁻³⁰ esu, which is approximately 8‑fold higher than the reference chromophore 4‑nitro‑N,N‑dimethylaniline (30 × 10⁻³⁰ esu) and 2.3‑fold higher than compound 5 (107.8 × 10⁻³⁰ esu, bearing an electron‑withdrawing group), but 14.5‑fold lower than compound 8 (3553 × 10⁻³⁰ esu, bearing a strong electron‑donating group) [1].

βCTµg Comparison
Head-to-head
244.6 × 10⁻³⁰ esu
Benchmark for balanced donor-acceptor NLO chromophore
8.2× above ref. chromophore; 2.3× above EW analog; 14.5× below strong ED analog
Molecular hyperpolarizability Solvatochromic method Nonlinear optical chromophores

Chemiluminescence Quantum Yield Comparison

The chemiluminescence quantum yield of 9‑benzylidene‑N‑methylacridan (CAS 19656‑33‑8) was measured upon reaction with singlet oxygen (¹O₂) generated chemically. The unsubstituted parent occupies the σ = 0 position on a Hammett plot that correlates ΦCL with the substituent constant σ, establishing it as the zero‑reference point for the series. While the absolute ΦCL value for the parent is intermediate, derivatives bearing electron‑donating groups (negative σ) exhibit quantum yields that are up to approximately 20‑fold higher than the parent, whereas electron‑withdrawing groups (positive σ) reduce ΦCL below the parent level [1].

CL Quantum Yield
Class-level
σ = 0 reference point
Establishes baseline for Hammett ΦCL correlation
Absolute ΦCL not extracted; series varies up to ~20× relative to parent
Chemiluminescence Quantum yield Singlet oxygen oxidation

Chemiluminescence Quenching Differentiation

In the same Hammett study, two of the eight 9‑benzylidene‑N‑methylacridan derivatives deviated significantly from the linear ΦCL vs. σ correlation. The deviation was quantitatively accounted for by comparing the quenching constants (kq) of the leaving moieties on the fluorescence of the primary emitter with the diffusion‑limited rate constant (kdiff) in DMF. The unsubstituted parent (CAS 19656‑33‑8) and the well‑behaved derivatives exhibited kq < kdiff, confirming that quenching is not diffusion‑controlled; in contrast, the anomalous derivatives showed kq approaching kdiff, indicating diffusion‑limited quenching that drastically suppressed ΦCL [1].

Quenching Behavior
Class-level
kq ≪ kdiff
Predictable non-diffusion-controlled quenching
Anomalous analogs show diffusion-limited regime that breaks Hammett linearity
Chemiluminescence quenching Fluorescence lifetime Diffusion‑controlled reactions

Application Scenarios for CAS 19656-33-8


NLO Reference Chromophore

With a documented SHG intensity exceeding urea and a βCTµg of 244.6 × 10⁻³⁰ esu, the unsubstituted parent is ideally suited as an internal reference standard in powder SHG and solvatochromic hyperpolarizability measurements of new acridine‑based NLO chromophores [1]. Its moderate activity avoids the excessive donor strength of analogs with βCTµg > 1000 × 10⁻³⁰ esu that may exhibit bathochromic absorption interfering with common laser wavelengths (e.g., 1064 nm Nd:YAG).

Hammett Baseline for Chemiluminescence

In chemiluminescence research, the parent compound defines the zero‑substituent‑constant reference point in the ΦCL vs. σ Hammett correlation established by Perkizas & Nikokavouras [2]. It is the essential starting material for any laboratory aiming to reproduce, extend, or test the limits of this linear free‑energy relationship, particularly when investigating new 9‑benzylidene derivatives whose σ values must be referenced back to the unsubstituted baseline.

Quenching Control for Sensor Development

Because the parent compound exhibits non‑diffusion‑limited quenching (kq ≪ kdiff), it serves as a reliable control when evaluating the chemiluminescence response of novel acridan‑based sensors for reactive oxygen species (ROS) [2]. Its predictable behavior ensures that any deviation observed in test compounds can be unambiguously attributed to structural modifications rather than to variable quenching regimes.

Application
Selection Property
Validation Focus
NLO reference chromophore
Unsubstituted benzylidene parent with moderate SHG
SHG intensity calibration against urea
Chemiluminescence Hammett baseline
σ = 0 reference point for ΦCL correlation
Quantum yield linearity assessment across substituents
Quenching behavior control
Non-diffusion-limited quenching (kq ≪ kdiff)
Quenching regime differentiation in ROS sensor research
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